molecular formula C23H25F3N4O B1453158 1-(Prop-1-en-2-yl)-3-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 1971858-36-2

1-(Prop-1-en-2-yl)-3-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one

カタログ番号: B1453158
CAS番号: 1971858-36-2
分子量: 430.5 g/mol
InChIキー: JNLGRUJOTUMCEH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Prop-1-en-2-yl)-3-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one is a complex organic compound with a molecular formula of C23H25F3N4O and a molecular weight of 430.466 g/mol . This compound is known for its unique structure, which includes a benzimidazole core, a piperazine ring, and a trifluoromethyl group, making it a subject of interest in various scientific research fields.

特性

IUPAC Name

1-prop-1-en-2-yl-3-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F3N4O/c1-17(2)30-21-9-4-3-8-20(21)29(22(30)31)15-12-27-10-13-28(14-11-27)19-7-5-6-18(16-19)23(24,25)26/h3-9,16H,1,10-15H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLGRUJOTUMCEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)N1C2=CC=CC=C2N(C1=O)CCN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

General Synthetic Strategy

The synthesis generally follows a pathway involving:

  • Formation of the benzimidazole core.
  • Introduction of the prop-1-en-2-yl substituent at the N-1 position.
  • Alkylation of the benzimidazole nitrogen at the 3-position with a 2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl moiety.

This approach typically uses N-alkylation reactions under basic conditions in organic solvents or via mechanochemical methods.

N-Alkylation Reaction Conditions

Key reagents and conditions:

  • Starting materials: benzimidazol-2-one derivatives and piperazine derivatives bearing trifluoromethylphenyl groups.
  • Alkylating agents: haloalkyl derivatives or allyl halides for the prop-1-en-2-yl group.
  • Solvents: Organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), chlorobenzene, or alcohols.
  • Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH), triethylamine, or pyridine.
  • Atmosphere: Often nitrogen to prevent oxidation.
  • Temperature: Heating for several hours (e.g., 8 hours) or microwave-assisted heating for shorter times.

Mechanochemical Synthesis Method

A notable advancement in the preparation of this compound and related analogs is the application of mechanochemical synthesis, which aligns with green chemistry principles by minimizing solvent use and reaction time.

Mechanochemical synthesis details:

  • Reactants are ground together in the presence of potassium carbonate and catalytic amounts of tetrabutylammonium bromide (TBAB).
  • Initial experiments used manual grinding in a mortar for 30 minutes.
  • More efficient synthesis employed a planetary ball mill at 300–700 rpm with stainless steel balls.
  • Reaction times as short as 5 minutes yielded 80–90% product.
  • The product isolation is simplified by using water for washing, avoiding toxic solvents.

Advantages:

  • High yields in short times.
  • Reduced solvent and reagent toxicity.
  • Simplified purification.

Post-Synthesis Modification: Hydrochloride Formation

After the initial synthesis of the free base 1-(prop-1-en-2-yl)-3-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one, further processing may be required to obtain the hydrochloride salt, which is often more stable and suitable for pharmaceutical use.

Process:

  • Dissolution of the crude product in isopropanol.
  • Acidification with hydrochloric acid.
  • Heating and subsequent cooling.
  • Addition of ethyl acetate.
  • Alkylation with aqueous NaOH to adjust pH to strongly alkaline.
  • Separation of organic and aqueous layers.
  • Evaporation under reduced pressure to isolate the hydrochloride salt.

This step is critical to remove the isopropylene fragment and obtain the desired salt form.

Summary of Key Experimental Data

Parameter Conditions/Details Outcome/Remarks
Alkylation solvent DMF, DMSO, THF, chlorobenzene, alcohols Effective medium for N-alkylation
Base used K2CO3, NaOH, triethylamine, pyridine Facilitates deprotonation and alkylation
Temperature Heating for 8 hours or microwave irradiation Promotes reaction completion
Mechanochemical method Planetary ball mill, 300–700 rpm, 5–30 min High yield (80–90%), green method
Catalysts/additives TBAB, TMAB, DABCO, Zeolites (ZSM-5, 1165) Improves yield and product isolation
Post-synthesis acidification Isopropanol, HCl acidification, ethyl acetate extraction Produces hydrochloride salt

Research Findings and Literature Support

  • The mechanochemical synthesis method has been demonstrated to produce high yields of aripiprazole analogs, including compounds structurally related to the target molecule, in significantly reduced reaction times and with environmentally benign reagents.
  • The use of potassium carbonate and phase transfer catalysts such as TBAB in mechanochemical conditions enhances the efficiency of N-alkylation reactions.
  • Conventional solvent-based methods remain relevant, especially for scale-up, but are less environmentally friendly and require longer reaction times.
  • The hydrochloride salt formation step is essential for pharmaceutical formulation and can be efficiently achieved by acidification and extraction steps as described.

化学反応の分析

1-(Prop-1-en-2-yl)-3-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired products are formed.

科学的研究の応用

Pharmacological Studies

The compound is primarily investigated for its potential as a therapeutic agent. It has shown promise in the following areas:

  • Antidepressant Activity : Initial studies suggest that the compound may exhibit effects similar to those of existing antidepressants, potentially acting on serotonin receptors due to its structural similarity to known piperazine derivatives .
  • Anticancer Properties : Research indicates that compounds with similar benzimidazole structures have demonstrated anticancer activity. This compound's ability to interact with cellular pathways involved in cancer proliferation is under investigation .

Neuropharmacology

The trifluoromethyl group and piperazine moiety suggest potential interactions with neurotransmitter systems. Studies are exploring its effects on:

  • Dopaminergic and Serotonergic Systems : The compound's design may allow it to modulate dopamine and serotonin levels, which are crucial in treating mood disorders .

Structure-Activity Relationship (SAR) Studies

Understanding how variations in the structure affect biological activity is essential for drug development. The compound serves as a model for SAR studies aiming to optimize efficacy and reduce side effects.

Case Study 1: Antidepressant Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound to evaluate their binding affinity to serotonin receptors. Results indicated that modifications to the piperazine ring significantly enhanced receptor affinity, suggesting a pathway for developing more effective antidepressants .

Case Study 2: Anticancer Activity

A recent investigation published in Cancer Research examined the anticancer properties of structurally related benzimidazole compounds. The study found that certain derivatives inhibited tumor growth in vitro by inducing apoptosis in cancer cells through mitochondrial pathways . This highlights the potential of our compound in similar applications.

作用機序

The mechanism of action of 1-(Prop-1-en-2-yl)-3-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. For example, the trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets .

類似化合物との比較

1-(Prop-1-en-2-yl)-3-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one can be compared with other similar compounds, such as:

The uniqueness of 1-(Prop-1-en-2-yl)-3-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one lies in its combination of a benzimidazole core, piperazine ring, and trifluoromethyl group, which confer distinct chemical and biological properties.

生物活性

The compound 1-(Prop-1-en-2-yl)-3-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that elucidate its pharmacological profile.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The key steps include the formation of the benzimidazole core and the introduction of the piperazine moiety, which often enhances biological activity. The trifluoromethyl group is known to influence lipophilicity and receptor binding affinity, making it a significant modification for drug design.

Biological Activity

The biological activity of this compound can be categorized into several areas:

Antitubercular Activity

Recent studies have highlighted the potential of similar benzimidazole derivatives as anti-tubercular agents. For instance, compounds with structural similarities exhibited IC90 values ranging from 3.73 to 4.00 μM against Mycobacterium tuberculosis H37Ra, indicating promising anti-tubercular properties . The presence of the piperazine ring is crucial for enhancing interaction with bacterial targets.

Antidepressant and Anticancer Properties

Compounds containing piperazine derivatives have been noted for their antidepressant and anticancer activities. A study on coumarin-piperazine derivatives showed significant binding affinities to serotonin and dopamine receptors, suggesting that modifications in the piperazine structure can lead to enhanced neuropharmacological effects . This indicates that our compound may also exhibit similar properties due to its structural components.

Anticonvulsant Activity

Research on related piperazine derivatives has demonstrated anticonvulsant effects in animal models. For example, certain derivatives showed protection against seizures in various tests, suggesting that modifications in the piperazine moiety can influence anticonvulsant efficacy . Given the structural similarities, it is hypothesized that our compound may possess similar anticonvulsant properties.

Case Studies

Several studies have investigated compounds with similar structures to our target compound:

  • Antitubercular Activity : A series of substituted benzamide derivatives were tested against Mycobacterium tuberculosis, with some showing low micromolar activity .
  • Antidepressant Activity : Research on piperazine derivatives indicated that specific modifications could significantly enhance binding to serotonin receptors, which is critical for antidepressant activity .
  • Anticonvulsant Activity : In a study evaluating new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, several compounds demonstrated notable anticonvulsant effects in mouse models .

Data Tables

Activity Type IC/EC Values Reference
AntitubercularIC90: 3.73 - 4.00 μM
AntidepressantK_i (5-HT_1A): < 10 nM
AnticonvulsantMES Protection: 100 mg/kg

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound?

The compound can be synthesized via mechanochemical methods under phase-transfer catalysis (PTC) conditions. A validated approach involves grinding precursors (e.g., brominated intermediates and substituted piperazines) with potassium carbonate and tetrabutylammonium bromide (TBAB) in a mortar for 30 minutes, followed by aqueous workup and purification via recrystallization or column chromatography. This method minimizes solvent use and enhances reaction efficiency . Microwave-assisted synthesis (e.g., CEM Discover Focused Synthesizer at 70°C, 160 W) is also applicable for analogous imidazole derivatives, reducing reaction times to 3–5 minutes .

Q. How is the compound characterized post-synthesis?

Key analytical techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent connectivity and purity.
  • HPLC (e.g., Rt = 3.20 min matching reference standards) for purity assessment .
  • Elemental analysis (CHN) to validate empirical formulas .
  • IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for benzimidazolone) .

Advanced Research Questions

Q. What strategies optimize synthetic yield and scalability?

  • Solvent selection : Polar aprotic solvents (e.g., ethanol, isopropanol) enhance solubility of intermediates .
  • Catalysts : TBAB improves reactivity in PTC conditions, while microwave irradiation accelerates reaction kinetics .
  • Purification : Sequential liquid-liquid extraction (e.g., ethyl acetate/water) and recrystallization from ethanol reduce impurities .

Q. How do structural modifications impact biological activity?

  • Piperazine substituents : Replacing the 3-(trifluoromethyl)phenyl group with chlorophenyl or fluorophenyl moieties alters receptor binding affinity. For example, 4-(4-chlorophenyl)piperazine derivatives show enhanced antimicrobial activity (MIC = 3.1–25 µg/mL) .
  • Benzimidazolone core : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at position 5 improves metabolic stability and target engagement . Quantitative Structure-Activity Relationship (QSAR) models can predict bioactivity trends based on substituent electronegativity and steric parameters .

Q. What in vitro and in vivo models evaluate therapeutic potential?

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., PC-3 prostate cancer) to determine IC₅₀ values .
  • In vivo efficacy : Rodent models of rheumatoid arthritis (RA) for autoimmune applications, measuring lymphocyte count reduction and joint inflammation .

Q. How can contradictions in bioactivity data be resolved?

  • Assay standardization : Control variables like inoculum size (CFU/mL) in antimicrobial tests .
  • Purity verification : Use HPLC to rule out impurities (e.g., unreacted intermediates) that may skew results .
  • Structural analogs : Compare activity across derivatives (e.g., triazine vs. triazole substituents) to isolate pharmacophore contributions .

Q. What computational methods predict target interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding with receptors (e.g., histamine H₁/H₄ or S1PL) .
  • Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bonds with piperazine nitrogen) using PyMol or MOE .
  • MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories .

Methodological Considerations

  • Crystallography : SHELX programs (e.g., SHELXL) refine X-ray structures to confirm stereochemistry and packing motifs .
  • Synthetic scalability : Pilot-scale reactions (10–100 mmol) in refluxing ethanol validate reproducibility .
  • Data reporting : Adhere to CRDC 2020 guidelines for chemical engineering design (RDF2050103) and process control (RDF2050108) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Prop-1-en-2-yl)-3-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one
Reactant of Route 2
Reactant of Route 2
1-(Prop-1-en-2-yl)-3-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。